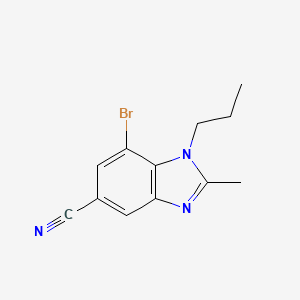

7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile

Description

7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (CAS: 1820706-62-4) is a heterocyclic compound featuring a benzodiazole core substituted with bromine at position 7, a methyl group at position 2, a propyl chain at position 1, and a nitrile group at position 3. This compound is cataloged under the identifier WZ-9309 by Combi-Blocks, with a purity of 95% . Its molecular formula is C₁₂H₁₁BrN₃, and it is structurally tailored for applications in medicinal chemistry and materials science, where electronic and steric properties are critical.

Propriétés

IUPAC Name |

7-bromo-2-methyl-1-propylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c1-3-4-16-8(2)15-11-6-9(7-14)5-10(13)12(11)16/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOAGGYLIDJMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C1C(=CC(=C2)C#N)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701189933 | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 7-bromo-2-methyl-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820706-62-4 | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 7-bromo-2-methyl-1-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820706-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 7-bromo-2-methyl-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-1-propyl-1,3-benzodiazole and bromine.

Bromination: The bromination of 2-methyl-1-propyl-1,3-benzodiazole is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.

Nitrile Formation:

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitrile formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromine atom in 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substituted Derivatives: Various substituted benzodiazole derivatives depending on the nucleophile used.

Amines: Reduction of the nitrile group yields amines.

Carboxylic Acids/Aldehydes: Oxidation of the methyl group results in carboxylic acids or aldehydes.

Applications De Recherche Scientifique

Overview

7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile is a significant compound in the field of organic chemistry and medicinal research. It possesses a unique molecular structure characterized by a bromine atom and a nitrile group, which contribute to its diverse applications in scientific research, particularly in medicinal chemistry, biology, and material science.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

- Anticancer Activity: Research has shown that derivatives of benzodiazole, including this compound, exhibit significant anticancer properties. For instance, studies have indicated that related compounds can inhibit the growth of breast cancer (MCF-7) and cervical cancer (HeLa) cell lines with IC50 values in the micromolar range, suggesting their potential as anticancer agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-Bromo derivative | U2OS | 0.69 |

| Compound A | MCF-7 | 0.058 ± 0.016 |

| Compound B | HeLa | 0.070 |

- Enzyme Inhibition: The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's disease. The ability to inhibit these enzymes could lead to potential therapeutic applications.

Biological Probes

In biological research, 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile is utilized as a biological probe to study enzyme activities and protein interactions. Its specific binding characteristics can help elucidate the mechanisms of action of various biological processes.

Material Science

The compound is also explored in the field of material science for the development of advanced materials with specific properties. Its unique chemical structure allows it to be used as an intermediate in synthesizing polymers and coatings with enhanced performance characteristics.

Case Studies

Several studies have documented the applications and efficacy of benzodiazole derivatives in various fields:

- Anticancer Studies: A series of experiments conducted on benzodiazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation.

- Neuroprotective Effects: Research has shown that certain derivatives can cross the blood-brain barrier effectively and reduce oxidative stress markers in neuronal cells, suggesting potential use in neurodegenerative disease therapies.

- Antioxidant Activity: Assays measuring free radical scavenging ability have indicated that compounds similar to 7-Bromo derivatives possess significant antioxidant properties, which are critical for preventing cellular damage associated with oxidative stress.

Mécanisme D'action

The mechanism of action of 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitrile groups play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Compounds

Functional Group Variations in Benzodiazole Derivatives

(a) 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid (WZ-9253)

- Structure : Replaces the nitrile group at position 5 with a carboxylic acid (-COOH).

- Properties: Higher molecular weight (C₁₂H₁₃BrN₂O₂; 313.15 g/mol) compared to the nitrile derivative.

- Applications : Suitable for conjugation reactions (e.g., amide bond formation) in drug design.

(b) Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate (CAS: 1437794-88-1)

- Structure : Features a methyl ester (-COOCH₃) at position 5 instead of the nitrile.

- Properties : Molecular weight 297.15 g/mol (C₁₂H₁₃BrN₂O₂). Predicted density (1.49 g/cm³) and boiling point (403°C) suggest moderate volatility and stability under high-temperature conditions .

- Reactivity : The ester group offers intermediate reactivity between nitriles and carboxylic acids, enabling hydrolysis to the acid or transesterification.

(c) 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile (CymitQuimica, Ref: 10-F638593)

- Structure : Substitutes the 1-propyl group with a methyl group and lacks the 2-methyl substituent.

Heterocyclic Core Modifications

(a) 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (CAS: 1423037-37-9)

- Structure : Replaces the benzodiazole (two-nitrogen) core with a benzotriazole (three-nitrogen) system.

- Properties : Smaller molecular formula (C₇H₃BrN₄; 223.03 g/mol). The additional nitrogen atom enhances electron-withdrawing effects, which could influence aromatic stacking or binding in biological targets .

- Applications : Likely used in coordination chemistry or as a ligand due to triazole’s chelating ability.

(b) 4-Bromo-2-methyl-N-propylbenzamide (QD-7568)

Data Table: Key Structural and Physicochemical Comparisons

| Compound Name | Core Structure | Substituents (Positions) | Functional Group (Position 5) | Molecular Weight (g/mol) | Purity | Key Properties/Applications |

|---|---|---|---|---|---|---|

| 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile | Benzodiazole | 7-Br, 2-CH₃, 1-C₃H₇ | -CN | 253.14 | 95% | High reactivity, drug intermediates |

| 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid | Benzodiazole | 7-Br, 2-CH₃, 1-C₃H₇ | -COOH | 313.15 | 97% | Solubility enhancement, conjugation |

| Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate | Benzodiazole | 7-Br, 1-C₃H₇ | -COOCH₃ | 297.15 | N/A | Hydrolyzable ester, intermediate |

| 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile | Benzotriazole | 7-Br | -CN | 223.03 | N/A | Chelation, coordination chemistry |

Activité Biologique

Overview

7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile (CAS Number: 1820706-62-4) is a heterocyclic compound known for its diverse biological activities. This compound is a derivative of benzodiazole, which is significant in medicinal chemistry due to its ability to interact with various biological targets. Its molecular formula is , and it features both bromine and nitrile functional groups that contribute to its reactivity and biological profile .

The biological activity of 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile primarily involves its interaction with specific enzymes and receptors. The bromine atom and the nitrile group are crucial for binding to these biological targets, which can lead to modulation of enzyme activity or receptor function. This mechanism is essential for the compound's potential therapeutic applications .

Anticancer Properties

Research has indicated that compounds similar to 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole derivatives exhibit significant anticancer activity. For instance, studies on related benzodiazole derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds often fall within the micromolar range, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.058 ± 0.016 |

| Compound B | HeLa | 0.070 |

| 7-Bromo derivative | U2OS | 0.69 |

Enzyme Inhibition

The compound has been explored for its inhibitory effects on various enzymes, which is a common target in drug design. For example, it may inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), both of which are relevant in neurodegenerative diseases like Alzheimer's . This inhibition can be quantified through assays measuring the concentration required to achieve a certain level of inhibition (IC50).

Study on Neuroprotective Effects

In a study assessing neuroprotective properties, derivatives of benzodiazoles were tested for their ability to cross the blood-brain barrier (BBB). Results indicated that certain derivatives could effectively penetrate the BBB and exert neuroprotective effects by reducing oxidative stress markers in neuronal cells .

Antioxidant Activity

Another area of interest is the antioxidant capacity of 7-Bromo derivatives. Compounds were evaluated using various assays to determine their ability to scavenge free radicals and chelate metal ions, which are critical in preventing cellular damage associated with oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carbonitrile, and how can bromination positioning challenges be addressed?

- Methodological Answer : Begin with a benzodiazole scaffold and introduce bromine at the 7-position via electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 0–5°C). Regioselectivity can be confirmed via in situ monitoring with TLC and validated by H NMR analysis of intermediates. For propyl and methyl group incorporation, use alkylation reactions with iodopropane and methyl iodide, respectively, in the presence of a base like KCO .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- Melting Point Analysis : Compare observed values (e.g., 108–110°C for analogous brominated benzodiazoles) with literature data .

- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 1.2–1.5 ppm) and FT-IR to identify nitrile stretches (~2200 cm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H] at m/z 293.02) .

Q. What solvents are suitable for solubility testing, and how does this affect reaction design?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the compound’s nitrile and bromine moieties. For hydrophobic interactions, use dichloromethane or chloroform. Document solubility gradients to optimize recrystallization conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the bromine atom. Use software like Gaussian or ORCA to simulate transition states for SNAr (nucleophilic aromatic substitution) reactions, focusing on para/ortho activation effects. Validate predictions with kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) .

Q. What strategies resolve conflicting spectral data in structural elucidation?

- Methodological Answer : If NMR signals overlap (e.g., methyl and propyl groups), use DEPT-135 or 2D-COSY to differentiate carbon environments. For ambiguous mass fragmentation patterns, compare with synthesized analogs (e.g., 5-Bromo-2-hydroxybenzyl alcohol derivatives) to isolate diagnostic ions .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage protocols?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). If decomposition occurs (e.g., nitrile hydrolysis to amide), recommend storage in anhydrous DMSO at -20°C .

Q. What structure-activity relationship (SAR) insights can guide biological testing?

- Methodological Answer : Compare the bromine and nitrile substituents’ effects on binding affinity using molecular docking (e.g., AutoDock Vina). Synthesize analogs (e.g., 7-Chloro or 7-Iodo derivatives) and assay against target enzymes (e.g., cytochrome P450 isoforms) to correlate electronic effects with inhibition potency .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar compounds?

- Methodological Answer : Variations (e.g., ±5°C) may arise from impurities or polymorphic forms. Recrystallize the compound from multiple solvents (e.g., ethanol vs. ethyl acetate) and characterize each batch via DSC. Cross-reference with analogs like 4-Bromo-2-hydroxybenzonitrile (mp 108–110°C) to establish a baseline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.